molecular formula C9H14O2 B3019256 3-Methoxyspiro[3.3]heptane-1-carbaldehyde CAS No. 1935944-63-0

3-Methoxyspiro[3.3]heptane-1-carbaldehyde

Cat. No.: B3019256
CAS No.: 1935944-63-0
M. Wt: 154.209
InChI Key: GRLGOBMSKSFQIV-UHFFFAOYSA-N
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Description

3-Methoxyspiro[3.3]heptane-1-carbaldehyde is an organic compound characterized by a spirocyclic structure. The spiro[3.3]heptane core is a unique scaffold that has been explored for its potential as a bioisostere for benzene rings in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[33]heptane-1-carbaldehyde typically involves the formation of the spirocyclic core followed by functionalization One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production methods for 3-Methoxyspiro[3.3]heptane-1-carbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: 3-Methoxyspiro[3.3]heptane-1-carboxylic acid.

    Reduction: 3-Methoxyspiro[3.3]heptane-1-methanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-Methoxyspiro[3

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-carbaldehyde depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of benzene rings while potentially offering improved pharmacokinetic and pharmacodynamic properties . The spirocyclic structure provides a rigid framework that can influence the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyspiro[33]heptane-1-carbaldehyde is unique due to its combination of a spirocyclic core with methoxy and aldehyde functionalities

Properties

IUPAC Name

3-methoxyspiro[3.3]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-8-5-7(6-10)9(8)3-2-4-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGOBMSKSFQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935944-63-0
Record name 3-methoxyspiro[3.3]heptane-1-carbaldehyde
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